molecular formula C17H17NOSe B15214041 Isoxazole, 4,5-dihydro-3-(4-methylphenyl)-5-[(phenylseleno)methyl]- CAS No. 828939-54-4

Isoxazole, 4,5-dihydro-3-(4-methylphenyl)-5-[(phenylseleno)methyl]-

Cat. No.: B15214041
CAS No.: 828939-54-4
M. Wt: 330.3 g/mol
InChI Key: ZJPHTCLTRXWYJU-UHFFFAOYSA-N
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Description

5-((Phenylselanyl)methyl)-3-(p-tolyl)-4,5-dihydroisoxazole is an organic compound that features a unique combination of selenium and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Phenylselanyl)methyl)-3-(p-tolyl)-4,5-dihydroisoxazole typically involves the reaction of phenylselanyl chloride with a suitable isoxazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to isolate the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((Phenylselanyl)methyl)-3-(p-tolyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: The selenium moiety can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form the corresponding selenide.

    Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

5-((Phenylselanyl)methyl)-3-(p-tolyl)-4,5-dihydroisoxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of selenium.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 5-((Phenylselanyl)methyl)-3-(p-tolyl)-4,5-dihydroisoxazole involves its interaction with various molecular targets and pathways. The selenium moiety can participate in redox reactions, influencing cellular oxidative stress levels. This compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl p-tolyl sulfide: Similar structure but contains sulfur instead of selenium.

    Methyl p-tolyl sulfoxide: An oxidized form of methyl p-tolyl sulfide.

    Stereoregular cyclic p-tolyl-siloxanes: Compounds with similar p-tolyl groups but different functional groups.

Uniqueness

5-((Phenylselanyl)methyl)-3-(p-tolyl)-4,5-dihydroisoxazole is unique due to the presence of the selenium moiety, which imparts distinct chemical and biological properties. Selenium-containing compounds are known for their antioxidant activity and potential therapeutic applications, making this compound particularly interesting for further research and development.

Properties

CAS No.

828939-54-4

Molecular Formula

C17H17NOSe

Molecular Weight

330.3 g/mol

IUPAC Name

3-(4-methylphenyl)-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C17H17NOSe/c1-13-7-9-14(10-8-13)17-11-15(19-18-17)12-20-16-5-3-2-4-6-16/h2-10,15H,11-12H2,1H3

InChI Key

ZJPHTCLTRXWYJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(C2)C[Se]C3=CC=CC=C3

Origin of Product

United States

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